![molecular formula C13H15Cl2NO4 B14000707 Diethyl[(3,4-dichlorophenyl)amino]propanedioate CAS No. 6939-59-9](/img/structure/B14000707.png)
Diethyl[(3,4-dichlorophenyl)amino]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl[(3,4-dichlorophenyl)amino]propanedioate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound is characterized by the presence of a diethyl ester group attached to a propanedioate backbone, with a 3,4-dichlorophenylamino substituent.
Preparation Methods
The synthesis of Diethyl[(3,4-dichlorophenyl)amino]propanedioate typically involves the reaction of diethyl malonate with 3,4-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in ethanol to ensure complete reaction and high yield .
Chemical Reactions Analysis
Diethyl[(3,4-dichlorophenyl)amino]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, leading to the formation of various substituted derivatives
Common reagents used in these reactions include sodium ethoxide, lithium aluminum hydride, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethyl[(3,4-dichlorophenyl)amino]propanedioate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of Diethyl[(3,4-dichlorophenyl)amino]propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its molecular targets include enzymes and receptors that facilitate these reactions. The pathways involved often include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Diethyl[(3,4-dichlorophenyl)amino]propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: A simpler ester that lacks the 3,4-dichlorophenylamino group.
Diethyl 2-(3,4-dichlorophenyl)propanedioate: A closely related compound with similar structural features but different reactivity.
1,3-diethyl 2-{[(2,4-dichlorophenyl)amino]methylidene}propanedioate: Another similar compound with a different substitution pattern on the phenyl ring
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research.
Properties
CAS No. |
6939-59-9 |
|---|---|
Molecular Formula |
C13H15Cl2NO4 |
Molecular Weight |
320.16 g/mol |
IUPAC Name |
diethyl 2-(3,4-dichloroanilino)propanedioate |
InChI |
InChI=1S/C13H15Cl2NO4/c1-3-19-12(17)11(13(18)20-4-2)16-8-5-6-9(14)10(15)7-8/h5-7,11,16H,3-4H2,1-2H3 |
InChI Key |
CJHSQFQFBBRLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




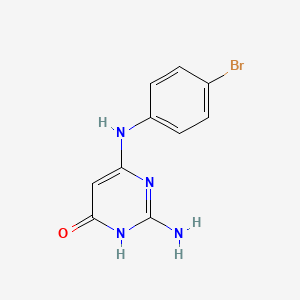


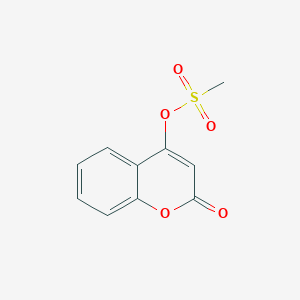
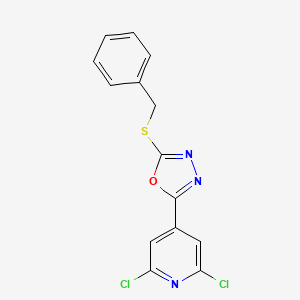
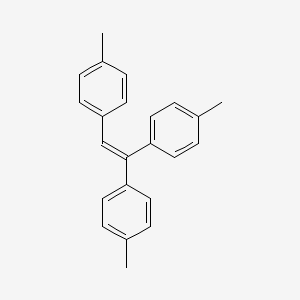
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)

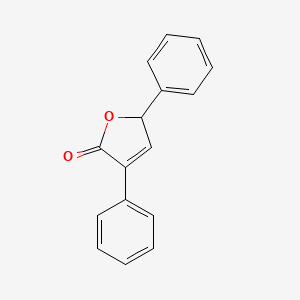
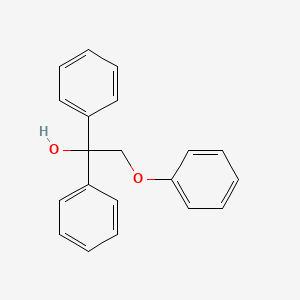
![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)
